molecular formula C15H15ClIN3O6 B10856729 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride

カタログ番号: B10856729
分子量: 495.65 g/mol
InChIキー: SDDGQKMHQXTCMN-MERQFXBCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid; hydrochloride (CAS No. 569371-10-4), also known as UBP 301, is a structurally complex compound with significant pharmacological relevance. It is a pyrimidine derivative featuring a 5-iodo substitution, a (2S)-2-amino-2-carboxyethyl side chain, and a benzoic acid moiety linked via a methyl group. The hydrochloride salt enhances its solubility and stability for experimental use .

Molecular Formula: C₁₅H₁₄IN₃O₆
Molecular Weight: 459.2 g/mol
Purity: ≥98% by HPLC .

UBP 301 is a potent kainate receptor antagonist with an apparent Kd of 5.94 μM, demonstrating ~30-fold selectivity over AMPA receptors . This selectivity makes it a valuable tool for studying glutamate receptor subtypes in neurological disorders such as epilepsy and neuropathic pain. Its iodine atom contributes to distinct electronic and steric properties, influencing receptor binding kinetics.

特性

分子式

C15H15ClIN3O6

分子量

495.65 g/mol

IUPAC名

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C15H14IN3O6.ClH/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22;/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24);1H/t11-;/m0./s1

InChIキー

SDDGQKMHQXTCMN-MERQFXBCSA-N

異性体SMILES

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C[C@@H](C(=O)O)N)I)C(=O)O.Cl

正規SMILES

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O.Cl

製品の起源

United States

準備方法

合成経路と反応条件

UBP301 (塩酸塩) は、ウィラールジンから始まる一連の化学反応によって合成されます。 最終生成物は、中間体をその塩酸塩型に変換することによって得られます .

工業的生産方法

UBP301 (塩酸塩) の具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチには、ラボ設定と同じ化学反応を用いた大規模合成が含まれます。このプロセスは、収率と純度を最適化し、最終生成物が研究用途に必要な基準を満たすようにします。

化学反応の分析

科学研究における用途

UBP301 (塩酸塩) は、特に神経科学と薬理学の分野で、科学研究において幅広い用途があります。その主な用途の一部を以下に示します。

    神経科学研究: 神経細胞シグナル伝達とシナプス伝達におけるカイネート受容体の役割を研究するために使用されます。

    神経障害性疼痛の研究: 疼痛経路におけるカイネート受容体の関与を調べるために使用されます。

    創薬: カイネート受容体を標的とする新規薬物の開発のための参照化合物として役立ちます。

    受容体機能分析: カイネート受容体の機能特性とその他の神経伝達物質系との相互作用の理解に役立ちます。

科学的研究の応用

UBP301 (hydrochloride) has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology . Some of its key applications include:

    Neuroscience Research: Used to study the role of kainate receptors in neuronal signaling and synaptic transmission.

    Neuropathic Pain Studies: Employed to investigate the involvement of kainate receptors in pain pathways.

    Drug Development: Serves as a reference compound for developing new drugs targeting kainate receptors.

    Receptor Function Analysis: Helps in understanding the functional properties of kainate receptors and their interactions with other neurotransmitter systems.

作用機序

UBP301 (塩酸塩) は、カイネート受容体に選択的に結合することによって効果を発揮し、それらの活性を阻害します この化合物は、164 マイクロモルという IC50 値と 5.94 マイクロモルという解離定数 (KD) を持っています 。カイネート受容体をブロックすることにより、UBP301 (塩酸塩) は興奮性神経伝達を調節し、神経細胞の興奮性を低下させます。このメカニズムは、中枢神経系におけるカイネート受容体の生理学的および病理学的役割を研究する上で特に役立ちます。

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Target Receptor Apparent Kd/IC₅₀ Selectivity Notes Reference
UBP 301 C₁₅H₁₄IN₃O₆ 459.2 Kainate receptors 5.94 μM 30-fold selectivity over AMPA
UBP 310 (CHEMBL373428) C₁₄H₁₄N₄O₇S 406.35 Kainate receptors Not reported Thiophene substitution enhances solubility
ACET (from ) C₁₉H₁₇N₃O₇S 455.42 Not specified Not reported 5-methylpyrimidine core; thiophene group
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₀N₄·2HCl 219.1 Non-receptor binder Not applicable Structural simplicity; lacks iodine

Key Insights:

UBP 301 vs. UBP 310: UBP 310 replaces the iodine atom and benzoic acid in UBP 301 with a thiophene-2-carboxylic acid group. This modification reduces molecular weight (406.35 vs. 459.2) and may improve solubility but diminishes kainate receptor affinity due to the absence of iodine’s electron-withdrawing effects .

Comparison with ACET :

  • ACET (C₁₉H₁₇N₃O₇S) shares a pyrimidine-2,4-dione core with UBP 301 but incorporates a 2-carboxythiophene-3-yl-methyl group. The thiophene ring may enhance membrane permeability compared to UBP 301’s benzoic acid .

Non-Binding Analogues: Compounds like 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride lack the iodine and extended side chains critical for receptor interaction, rendering them inactive at glutamate receptors .

生物活性

The compound 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid; hydrochloride , also known as UBP 301, is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzoic acid moiety linked to a pyrimidine derivative, which contributes to its biological activity. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of UBP 301 is C15H15ClIN3O6C_{15}H_{15}ClIN_3O_6, and it has a molecular weight of approximately 404.22 g/mol. The compound features several functional groups, including amino, carboxylic acid, and an iodinated pyrimidine, which are crucial for its biological interactions.

UBP 301 acts primarily as a potent antagonist of kainate receptors , a subtype of glutamate receptors in the central nervous system. By binding to the GluN1 and GluN2 subunits of these receptors, UBP 301 blocks the action of the neurotransmitter kainate, preventing receptor activation and subsequent downstream signaling pathways. This mechanism suggests potential applications in modulating neuronal activity related to various neurological processes such as learning and memory, as well as excitotoxicity.

Biological Activity

Research indicates that UBP 301 exhibits significant biological activities relevant to oncology and neurology:

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds related to UBP 301:

Compound NameStructure FeaturesBiological ActivityUnique Properties
UBP 301 Benzoic acid + iodinated pyrimidineGlutamate receptor antagonistSpecificity towards certain receptor subtypes
5-Iodo-2,6-dioxopyrimidine Iodine substitution on pyrimidinePotential enzyme inhibitorMay enhance specificity against tumor targets
Salicylic Acid Hydroxy group on benzoic acidAnti-inflammatorySimpler structure with established therapeutic use
Ketamine ArylcyclohexylamineNMDA receptor antagonistRapid acting antidepressant effects

Case Studies and Research Findings

Recent studies have highlighted the potential of UBP 301 in various experimental setups:

  • Neuroprotection Studies : In animal models, UBP 301 has been shown to reduce kainate-induced c-fos expression in the rat amygdala, indicating its role in modulating neuronal excitability and protecting against excitotoxic damage.
  • Cancer Research : Although direct studies on UBP 301's anti-cancer effects are sparse, compounds with similar structures have been effective in inhibiting pathways linked to tumor progression. Future research could explore its efficacy against specific cancer types.

Synthesis and Development

The synthesis of UBP 301 involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The following general steps outline its synthesis:

  • Preparation of Pyrimidine Derivative : Starting from appropriate precursors, the iodinated pyrimidine is synthesized.
  • Formation of Benzoic Acid Linkage : The benzoic acid moiety is introduced through coupling reactions.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt form for enhanced solubility.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid hydrochloride?

  • Methodological Answer : A modular approach is advised, starting with the iodination of the pyrimidine core followed by coupling the (2S)-2-amino-2-carboxyethyl moiety via reductive amination or peptide coupling reagents. The benzoic acid group can be introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Final hydrochloride salt formation requires controlled precipitation in acidic conditions. Purity should be validated using HPLC (≥98%, as in ) and NMR to confirm regioselectivity .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : 1H/13C NMR for backbone confirmation, with attention to the chiral center (2S configuration) and iodine’s deshielding effects.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., iodine’s isotopic pattern).
  • X-ray Crystallography : Resolve steric clashes in the pyrimidine-benzoic acid linkage (see for SMILES-based modeling) .
  • HPLC : Monitor purity using C18 columns with ammonium acetate buffers (pH 6.5, as in ) .

Q. How should researchers optimize reaction conditions for the pyrimidine-iodo substitution?

  • Methodological Answer : Use N-iodosuccinimide (NIS) in DMF at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Quench with sodium thiosulfate to remove excess iodine. Isolate intermediates via column chromatography (silica, gradient elution) .

Advanced Research Questions

Q. How can stability studies be designed to assess degradation pathways under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to pH 1–9 buffers (e.g., HCl for gastric mimicry, phosphate buffers for systemic pH). Use HPLC to quantify degradation products (e.g., ’s assay buffer: 15.4 g ammonium acetate in 1 L water, pH 6.5) .
  • Forced Degradation : Apply heat (40–60°C), UV light, or oxidative stress (H2O2). Identify fragments via LC-MS/MS.
  • Kinetic Modeling : Calculate half-life (t1/2) using Arrhenius plots for shelf-life prediction .

Q. What strategies resolve contradictions between computational and experimental conformational data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Compare predicted conformers (e.g., ’s SMILES-based models) with experimental NMR NOE data.
  • X-ray Crystallography : Resolve ambiguities in the pyrimidine-benzoic acid torsion angle.
  • Density Functional Theory (DFT) : Optimize geometries and calculate NMR chemical shifts for cross-validation .

Q. How to analyze the impact of the 5-iodo substituent on biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with Cl, Br, or CF3 at position 5 (see for trifluoromethylpyrimidine analogs).
  • Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Computational Docking : Map iodine’s van der Waals interactions in binding pockets (e.g., ’s InChI-based models) .

Q. What protocols ensure reproducibility in hydrochloride salt formation?

  • Methodological Answer :

  • Counterion Exchange : Dissolve the free base in anhydrous ethanol, add HCl gas (or 1M HCl), and crystallize at 4°C.
  • Quality Control : Use Karl Fischer titration for water content (<0.5%), XRD for salt form verification, and DSC to confirm melting point consistency (e.g., ’s storage guidelines for hygroscopic compounds) .

Data Contradiction Analysis

Q. How to address discrepancies in purity assessments between HPLC and NMR?

  • Methodological Answer :

  • HPLC-MS Integration : Confirm co-elution of impurities with distinct m/z values.
  • NMR Relaxation Experiments : Detect low-level impurities via T1/T2 relaxation times.
  • Spiking Studies : Add suspected impurities (e.g., ’s chlorinated byproducts) to isolate NMR signals .

Q. Why might X-ray data conflict with computational predictions of molecular planarity?

  • Methodological Answer :

  • Crystal Packing Effects : Non-covalent interactions (e.g., π-stacking in ’s structure) may distort planarity.
  • Solvent of Crystallization : Compare structures from polar (water) vs. non-polar (hexane) solvents.
  • DFT Corrections : Apply dispersion-corrected functionals (e.g., B3LYP-D3) to account for weak forces .

Methodological Tables

Parameter Recommended Method Reference
Purity ValidationHPLC (C18, 0.1% TFA/ACN gradient)
Degradation AnalysisLC-MS/MS with ammonium acetate buffer
Salt FormationCounterion exchange in anhydrous ethanol
Stability TestingForced degradation at 40°C, pH 1–9

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。